molecular formula C22H30N2O4 B329360 1-[(2,5-Dimethoxyphenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]piperazine

1-[(2,5-Dimethoxyphenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]piperazine

Cat. No.: B329360
M. Wt: 386.5 g/mol
InChI Key: SCZWTYXUFMVFNI-UHFFFAOYSA-N
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Description

1-[(2,5-Dimethoxyphenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of two benzyl groups, each substituted with two methoxy groups, attached to a piperazine ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,5-Dimethoxyphenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]piperazine typically involves the reaction of 3,4-dimethoxybenzyl chloride and 2,5-dimethoxybenzyl chloride with piperazine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs. Additionally, industrial-scale purification methods, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(2,5-Dimethoxyphenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzyl groups can be reduced to form corresponding methyl groups.

    Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methyl-substituted derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

1-[(2,5-Dimethoxyphenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2,5-Dimethoxyphenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]piperazine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its methoxy and benzyl groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The compound may also influence cellular signaling pathways, contributing to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dimethoxy-benzyl)-piperazine
  • 1-(2,5-Dimethoxy-benzyl)-piperazine
  • 1-(3,4-Dimethoxy-phenyl)-piperazine
  • 1-(2,5-Dimethoxy-phenyl)-piperazine

Uniqueness

1-[(2,5-Dimethoxyphenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]piperazine is unique due to the presence of two distinct benzyl groups, each substituted with methoxy groups, attached to the piperazine ring. This structural feature imparts unique chemical and biological properties to the compound, distinguishing it from other similar piperazine derivatives.

Properties

Molecular Formula

C22H30N2O4

Molecular Weight

386.5 g/mol

IUPAC Name

1-[(2,5-dimethoxyphenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C22H30N2O4/c1-25-19-6-8-20(26-2)18(14-19)16-24-11-9-23(10-12-24)15-17-5-7-21(27-3)22(13-17)28-4/h5-8,13-14H,9-12,15-16H2,1-4H3

InChI Key

SCZWTYXUFMVFNI-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)CN2CCN(CC2)CC3=CC(=C(C=C3)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1)OC)CN2CCN(CC2)CC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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